molecular formula C₁₆H₁₄F₃N₃O₂S B1663461 Mao-B-IN-1 CAS No. 1124198-17-9

Mao-B-IN-1

Cat. No.: B1663461
CAS No.: 1124198-17-9
M. Wt: 369.4 g/mol
InChI Key: ZVHVXPKTOZCJJW-UHFFFAOYSA-N
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Description

Mao-B-IN-1 is a selective inhibitor of monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, phenylethylamine, and benzylamine. This compound has garnered significant attention due to its potential therapeutic applications in treating neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mao-B-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation or alkylation.

    Final assembly: The final product is obtained by coupling the modified core structure with specific side chains or substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This typically includes:

    Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized for large-scale production.

    Purification processes: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

    Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

Mao-B-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Mao-B-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of monoamine oxidase B and its effects on neurotransmitter metabolism.

    Biology: Employed in research to understand the role of monoamine oxidase B in cellular processes and neurodegenerative diseases.

    Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease, Alzheimer’s disease, and other neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Mao-B-IN-1 exerts its effects by selectively inhibiting monoamine oxidase B. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of monoamine oxidase B, where it binds and blocks the enzyme’s activity. This action helps to alleviate symptoms of neurodegenerative diseases by maintaining higher levels of dopamine and other neurotransmitters.

Comparison with Similar Compounds

Mao-B-IN-1 is unique in its high selectivity and potency as a monoamine oxidase B inhibitor. Similar compounds include:

    Selegiline: Another selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: A monoamine oxidase B inhibitor with neuroprotective properties.

    Safinamide: A reversible inhibitor of monoamine oxidase B with additional effects on glutamate release.

Compared to these compounds, this compound offers distinct advantages in terms of selectivity and potential therapeutic applications, making it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

1-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-carbonyl]piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-9-13(21-24-14(9)16(17,18)19)11-2-3-12(25-11)15(23)22-6-4-10(8-20)5-7-22/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHVXPKTOZCJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from 5-(5-Trifluoromethyl-4-methyl-isoxazol-3-yl)-thiophene-2-carboxylic acid and 4-cyanopiperidine by the method described in Example 2 Method B reversing the order of addition such that solid acid chloride was added to a THF solution of triethylamine and piperidine derivative. The reaction mixture was evaporated to a solid, triturated and filtered with the aid of water, then washed with a 1 N aqueous hydrochloric acid solution followed by water. The solid was air dried then chromatographed on a short column of silica gel with EtOAc as eluant to afford product as a colorless solid (91 mg, 61%). 1H NMR (CDCl3) 1.91-2.06 (m, 4H), 2.37 (d, J=1.3, 3H), 2.97-3.03 (m, 1H), 3.71-3.79 (m, 2H), 3.90-3.98 (m, 2H), 7.34 (d, J=4.0, 1H), 7.47 (d, J=4.0, 1H). 13C NMR 7.9, 26.5, 28.9, 43.6, 114.8, 118.7 (q, J=271), 120.8, 128.1, 129.5, 131.7, 139.4, 155.2 (q, J=40), 157.8, 162.9. 19F NMR −63.2. LC/MS 6.18 min, [M+1]+ 370.
Name
5-(5-Trifluoromethyl-4-methyl-isoxazol-3-yl)-thiophene-2-carboxylic acid
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acid chloride
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Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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